![molecular formula C21H14ClN3 B5709470 9-chloro-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5709470.png)
9-chloro-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazine
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Overview
Description
9-chloro-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique structure and properties that make it an ideal candidate for various applications. In
Mechanism of Action
The mechanism of action of 9-chloro-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazine is not fully understood. However, it is believed that this compound works by interacting with DNA and RNA, leading to the inhibition of their synthesis. This compound has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
9-chloro-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazine has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to inhibit the replication of various viruses, including HIV and herpes simplex virus. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
One of the main advantages of 9-chloro-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazine is its unique structure and properties that make it an ideal candidate for various applications. This compound has been extensively studied and has been shown to have various antimicrobial, antiviral, and anticancer properties. However, one of the main limitations of this compound is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of 9-chloro-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazine. One of the main areas of research is the development of new synthesis methods that can improve the yield and purity of this compound. Additionally, there is a need for further studies to understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Furthermore, there is a need for further studies to evaluate the potential toxicity of this compound and its safety for use in various applications.
Synthesis Methods
The synthesis of 9-chloro-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazine involves the reaction of 4-methylphenyl-1,2-diamine with 1,2-dichlorobenzene and phthalic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
9-chloro-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazine has been extensively studied for its potential use in scientific research. This compound has been shown to have antimicrobial, antiviral, and anticancer properties. It has also been used as a fluorescent probe for the detection of DNA and RNA in cells. Additionally, this compound has been used as a photosensitizer in photodynamic therapy for the treatment of various diseases.
properties
IUPAC Name |
9-chloro-5-(4-methylphenyl)benzimidazolo[2,1-a]phthalazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3/c1-13-6-8-14(9-7-13)20-16-4-2-3-5-17(16)21-23-18-11-10-15(22)12-19(18)25(21)24-20/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABRSCPWPVXRJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C4=C(C=CC(=C4)Cl)N=C3C5=CC=CC=C52 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Chloro-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazine |
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